molecular formula C12H24O8 B14465990 Acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate CAS No. 66470-79-9

Acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate

Cat. No.: B14465990
CAS No.: 66470-79-9
M. Wt: 296.31 g/mol
InChI Key: AZUHTEDTYGYGAC-UHFFFAOYSA-N
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Description

Acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate is an organic compound with a complex structure It is a derivative of acetic acid and is characterized by the presence of a hydroxy group, a hydroxymethyl group, and a methyl group attached to a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate can be achieved through several synthetic routes. One common method involves the esterification of acetic acid with [3-hydroxy-2-(hydroxymethyl)-3-methylbutanol] under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor, and the product is continuously removed, allowing for large-scale production. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters or acids.

Scientific Research Applications

Acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate involves its interaction with various molecular targets. The hydroxy and acetate groups can participate in hydrogen bonding and other interactions with enzymes and proteins, affecting their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Glycolic acid: A simple hydroxy acid with similar functional groups.

    Methyl glycolate: An ester of glycolic acid with similar chemical properties.

    Hydroxyacetic acid: Another hydroxy acid with comparable reactivity.

Uniqueness

Acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate is unique due to its specific structure, which combines multiple functional groups in a single molecule

Properties

CAS No.

66470-79-9

Molecular Formula

C12H24O8

Molecular Weight

296.31 g/mol

IUPAC Name

acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate

InChI

InChI=1S/C8H16O4.2C2H4O2/c1-6(10)12-5-7(4-9)8(2,3)11;2*1-2(3)4/h7,9,11H,4-5H2,1-3H3;2*1H3,(H,3,4)

InChI Key

AZUHTEDTYGYGAC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)OCC(CO)C(C)(C)O

Origin of Product

United States

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